

Fsllry-NH2: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fsllry-NH2*

Cat. No.: *B10766424*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **Fsllry-NH2**, a peptide initially characterized as a Protease-Activated Receptor 2 (PAR2) antagonist. Emerging research, however, has unveiled a more complex pharmacological profile, including off-target agonist activity on Mas-related G protein-coupled receptors (Mrgprs). This guide synthesizes experimental data to objectively compare the performance of **Fsllry-NH2** in various cell lines, offering valuable insights for researchers in inflammation, sensory biology, and drug development.

Data Summary

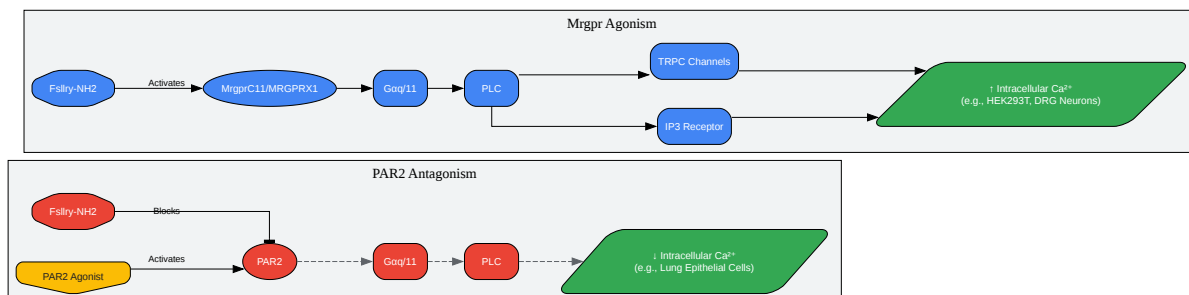
The following table summarizes the quantitative effects of **Fsllry-NH2** across different cell lines and experimental contexts.

Cell Line	Receptor Target(s)	Effect of Fsllyr-NH2	Quantitative Data	Reference
PAR2-KNRK (Kirsten virus-transformed kidney)	PAR2	Inhibition of PAR2 activation	IC50: 50 μ M	[1]
Primary Bronchial/Tracheal Epithelial Cells	PAR2	Antagonist; significantly decreased intracellular calcium levels	P = 0.01	[2][3]
Human Small Airway Epithelial Cells	PAR2	Antagonist; significantly decreased intracellular calcium levels to undetectable levels	P = 0.01	[2][3]
Bronchial Smooth Muscle Cells	PAR2	Antagonist; significantly decreased intracellular calcium levels	P = 0.01	[2][3]
Asthmatic-derived Eosinophils	PAR2	Antagonist; counteracted the 300% increase in intracellular calcium induced by a PAR2 agonist	[2][4]	
HEK293T expressing MrgprC11/MRGP RX1	MrgprC11, MRGPRX1	Agonist; dose-dependent activation and increase in	[5]	

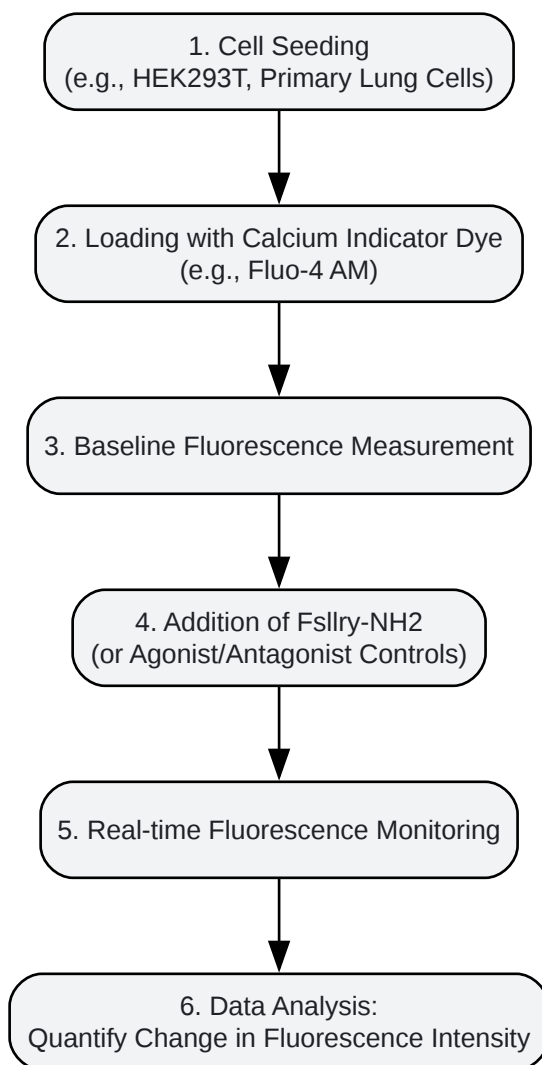
		intracellular calcium	
Mouse Dorsal Root Ganglia (DRG) Neurons	MrgprC11	Agonist; activation of primary sensory neurons	[5][6]
HepG2 (Human Liver Cancer)	PAR2/Inflammatory Pathways	Attenuation of H2O2-induced inflammation	Dose-dependent reduction of IL-1 β , IL-8, and TNF- α mRNA and protein levels

Signaling Pathways & Experimental Workflows

The diagrams below illustrate the key signaling pathways modulated by **Fsllry-NH2** and a typical experimental workflow for assessing its activity.



Experimental Workflow: Intracellular Calcium Mobilization Assay



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [selleckchem.com](https://www.selleckchem.com) [selleckchem.com]

- 2. Targeting of protease activator receptor-2 (PAR-2) antagonist FSLLRY-NH2 as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting of protease activator receptor-2 (PAR-2) antagonist FSLLRY-NH2 as an asthma adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FSLLRY-NH2, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fsllyr-NH2: A Comparative Analysis Across Diverse Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10766424#comparative-analysis-of-fsllyr-nh2-in-different-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com